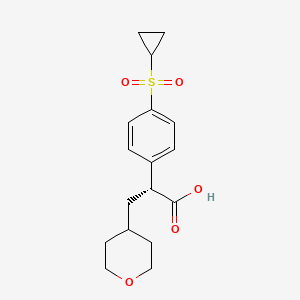

(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid

Vue d'ensemble

Description

(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid is a useful research compound. Its molecular formula is C17H22O5S and its molecular weight is 338.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid, with CAS number 745053-49-0, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including anti-inflammatory properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C17H22O5S

- Molecular Weight : 338.42 g/mol

- CAS Number : 745053-49-0

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. This is primarily due to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Cyclooxygenase Inhibition : The compound has been shown to inhibit COX enzymes effectively, leading to reduced production of inflammatory mediators such as prostaglandins. This mechanism is critical in managing conditions characterized by inflammation and pain .

- Structure-Activity Relationship (SAR) : The effectiveness of this compound can be influenced by its structural components. For instance, variations in substituents on the phenyl ring can enhance or diminish its inhibitory effects on COX enzymes. Compounds with bulky groups at specific positions tend to exhibit weaker inhibitory activity compared to those with smaller or polar functional groups .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study 1 : A comparative analysis of various propionic acid derivatives revealed that those with specific substitutions at the phenyl ring demonstrated superior anti-inflammatory activity in animal models. The study highlighted that compounds with a cyclopropanesulfonyl group showed enhanced potency against inflammation induced by carrageenan .

- Study 2 : Another investigation focused on the pharmacokinetics and bioavailability of similar compounds, suggesting that modifications in the tetrahydropyran moiety could improve solubility and absorption, thereby enhancing therapeutic efficacy .

Data Table: Biological Activity Comparison

Applications De Recherche Scientifique

Key Mechanisms:

- Inhibition of Glucokinase Regulatory Protein (GKRP): PSN-GK1 inhibits GKRP, which normally sequesters glucokinase in the nucleus and prevents its action in the cytoplasm.

- Activation of Glucose Utilization: By promoting glucokinase activity, PSN-GK1 enhances glucose uptake in pancreatic beta cells and liver tissues.

Diabetes Management

Research indicates that PSN-GK1 could be effective in managing type 2 diabetes through its glucokinase-modulating properties. In preclinical studies, it has shown promise in lowering fasting blood glucose levels and improving insulin sensitivity.

Cardiometabolic Disorders

Given its role in glucose metabolism, PSN-GK1 may also have implications for cardiometabolic disorders beyond diabetes. Its ability to regulate glucose levels could help mitigate risks associated with obesity and metabolic syndrome.

Preclinical Studies

A study published in PubMed demonstrates the optimization of PSN-GK1 from a weakly active compound to one with significant glucokinase activation capabilities. The study involved high-throughput screening methods to identify effective modulators of glucokinase activity .

Clinical Implications

Another investigation highlighted the potential of PSN-GK1 as part of combination therapies for diabetes management, suggesting that its use alongside other antidiabetic medications could enhance overall efficacy .

Propriétés

IUPAC Name |

(2R)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,12,15-16H,5-11H2,(H,18,19)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDSBCGXPMSCCM-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469865 | |

| Record name | AG-G-96295 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745053-49-0 | |

| Record name | AG-G-96295 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.